molecular formula C15H19N3O7S B3014490 1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid CAS No. 1008006-09-4

1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid

Cat. No.: B3014490
CAS No.: 1008006-09-4
M. Wt: 385.39
InChI Key: VLXKCNCMNNMBSV-UHFFFAOYSA-N
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Description

1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid (CAS 1008006-09-4) is a heterocyclic compound featuring a pyrrolidine-2-carboxylic acid core substituted with a 4-(morpholine-4-sulfonyl)-2-nitrophenyl group. Key properties include:

  • Molecular formula: C₁₅H₁₉N₃O₇S
  • Molecular weight: 385.4 g/mol
  • IUPAC name: 1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid

The compound is available as a powder, stored at room temperature, and packaged under inert conditions for stability .

Properties

IUPAC Name

1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7S/c19-15(20)13-2-1-5-17(13)12-4-3-11(10-14(12)18(21)22)26(23,24)16-6-8-25-9-7-16/h3-4,10,13H,1-2,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXKCNCMNNMBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of sulfonyl-substituted products .

Scientific Research Applications

Anticancer Research

This compound has been explored for its potential as an anticancer agent. Studies indicate that the morpholine sulfonamide moiety can exhibit significant inhibitory effects on tumor cell proliferation. In vitro assays have demonstrated efficacy against various cancer cell lines, which may be attributed to the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival and proliferation .

Targeted Drug Delivery

The unique structure of this compound allows it to be conjugated with other therapeutic agents for targeted drug delivery systems. By attaching to nanoparticles or liposomes, it can enhance the specificity of drug delivery to cancerous tissues while minimizing systemic toxicity .

Enzyme Inhibition

Research has shown that 1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid can act as an inhibitor for certain enzymes involved in metabolic pathways. Its sulfonamide group is particularly effective in mimicking substrate analogs, thereby blocking enzyme activity and altering metabolic processes .

Protein Interaction Studies

The compound's ability to bind selectively to proteins makes it a valuable tool in proteomics research. It can be utilized in affinity chromatography techniques to isolate specific proteins from complex mixtures, aiding in the study of protein functions and interactions .

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its carboxylic acid functionality allows it to participate in condensation reactions, leading to the formation of high-performance materials with applications in coatings and adhesives .

Nanomaterials Development

The incorporation of this compound into nanomaterials has been investigated for enhancing the mechanical and thermal properties of composites. Its unique chemical structure contributes to improved interfacial adhesion between the polymer matrix and filler materials, resulting in superior performance characteristics .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of tumor cell growth in vitro; potential as a lead compound for drug development
Enzyme InhibitionDemonstrated effective inhibition of key metabolic enzymes; implications for metabolic disease treatment
Proteomics ApplicationsSuccessful isolation of target proteins using affinity chromatography; enhanced understanding of protein interactions
Polymer ApplicationsDevelopment of high-performance polymers; improved mechanical properties observed

Mechanism of Action

The mechanism of action of 1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine sulfonyl group can enhance the compound’s solubility and facilitate its interaction with target proteins and enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of pyrrolidine-2-carboxylic acid derivatives. Key analogues include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid 1008006-09-4 C₁₅H₁₉N₃O₇S 385.4 Morpholine sulfonyl, nitro group
(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid 1214629-60-3 C₁₅H₁₉N₃O₇S 385.39 Stereospecific (2S) configuration; same substituents as parent compound
(R)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid 1234318-59-2 C₁₁H₁₂ClNO₂ 225.67 4-Chlorophenyl group (electron-withdrawing halogen)
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid 2370-39-0 C₆H₁₁NO₃ 157.16 Hydroxymethyl group at pyrrolidine C4 position
Compound 2 (Sergeev et al., 2018) Not provided C₂₆H₂₂ClNO₄ 463.91 Biphenyl carbonyl, chlorophenyl, methoxy groups

Key Observations :

  • Biological Relevance : Compound 2 (Sergeev et al., 2018) demonstrates that bulky aromatic substituents (e.g., biphenyl carbonyl) can modulate receptor affinity, suggesting that the nitro and morpholine sulfonyl groups in the target compound may similarly influence target interactions .

Physicochemical Properties

Property Target Compound 4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid (R)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid
Molecular Weight 385.4 g/mol 157.16 g/mol 225.67 g/mol
Polar Groups Nitro, sulfonyl, carboxylic acid Hydroxymethyl, carboxylic acid Chlorophenyl, carboxylic acid
Solubility (Water) Not reported ~442 mg/L (estimated for pyrrolidine derivatives) Not reported
Stereochemical Complexity Likely chiral Chiral (C2 and C4 positions) Chiral (C2 position)

Key Observations :

  • The target compound’s higher molecular weight and polar substituents suggest lower aqueous solubility compared to simpler pyrrolidine-2-carboxylic acid derivatives .
  • Chlorophenyl and morpholine sulfonyl groups may confer lipophilicity, impacting membrane permeability .

Stereochemical Considerations

  • The (2S) enantiomer (CAS 1214629-60-3) and the racemic target compound (CAS 1008006-09-4) may exhibit divergent biological activities, as seen in other chiral drugs (e.g., D-proline vs. L-proline derivatives) .
  • The hydroxymethyl analogue (2370-39-0) has stereochemical complexity at both C2 and C4, which could influence solubility and protein binding .

Limitations :

  • Stereochemical comparisons are speculative due to incomplete enantiomeric data.

Biological Activity

1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid is a complex organic compound with potential biological applications. Its structure includes a pyrrolidine ring and a morpholine sulfonyl group, which are significant in medicinal chemistry for their ability to interact with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H19N3O7S
  • Molecular Weight : 385.4 g/mol
  • IUPAC Name : 1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid
  • PubChem CID : 3800423

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its antibacterial properties and potential as a therapeutic agent in various diseases.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial strains. The compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli12.5 μg/mL

These MIC values suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with the behavior of many compounds containing pyrrole and morpholine moieties .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the nitro group is particularly important, as compounds containing nitrophenyl groups often act as inhibitors of various enzymes involved in bacterial metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the morpholine or pyrrolidine moieties can lead to enhanced potency and selectivity against specific bacterial targets. For instance, substituents on the phenyl ring can alter lipophilicity and improve cellular uptake .

Case Studies

  • In Vitro Studies : A study conducted on various pyrrole derivatives, including this compound, demonstrated that modifications significantly impacted their antibacterial efficacy. The derivatives were tested against multiple strains, revealing a correlation between structural features and MIC values .
  • Therapeutic Applications : The potential use of this compound as a therapeutic agent extends beyond antibacterial applications. Its structural similarity to known DPP-4 inhibitors suggests possible roles in diabetes management by modulating glucose metabolism through incretin pathways .

Q & A

Q. What are the standard synthetic protocols for preparing sulfonamide derivatives like 1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis involves sulfonylation of a pyrrolidine-carboxylic acid scaffold. For analogous compounds (e.g., 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid), 4-hydroxyproline reacts with a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) in aqueous sodium carbonate at −5°C, followed by stirring at room temperature. Acidification precipitates the product, which is filtered and dried . For the target compound, morpholine-4-sulfonyl chloride would replace 4-nitrobenzenesulfonyl chloride. Key steps include:

  • Temperature control : Maintaining low temperatures during sulfonyl chloride addition to minimize side reactions.
  • pH adjustment : Acidification to pH 2 ensures protonation of the carboxylic acid group, aiding precipitation.
  • Characterization : Confirmation via NMR (absence of pyrrolidine NH signal) and FTIR (S–N stretch at ~857 cm⁻¹) .

Q. How is the sulfonamide group in such compounds experimentally confirmed?

Methodological Answer: Three complementary techniques are used:

X-ray crystallography : The S–N bond length (1.628 Å in analogous compounds) confirms covalent sulfonamide formation .

¹H NMR : Absence of the pyrrolidine NH peak (typically downfield at δ > 5 ppm) indicates sulfonamide substitution.

FTIR : A strong S–N stretching vibration at 857–860 cm⁻¹ is diagnostic .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic data and predicted molecular properties?

Methodological Answer: Discrepancies (e.g., NMR chemical shifts or vibrational frequencies) may arise from solvent effects or conformational flexibility. Strategies include:

  • Higher-level DFT calculations : Using B3LYP/6-311G++(d,p) with implicit solvent models (e.g., PCM) to simulate spectra .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence experimental data .
  • Cross-validation : Compare experimental X-ray bond lengths/angles with computed geometries to identify systematic errors .

Q. What in silico strategies predict the bioactivity of this compound against therapeutic targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and ADMET profiling are critical:

  • Target selection : Prioritize enzymes like dihydropteroate synthase (DHPS) or SARS-CoV-2 spike protein based on structural homology .
  • Docking parameters : Use flexible ligand docking with MM-PBSA binding energy calculations.
  • ADMET : Predict bioavailability using parameters like LogP (<5), topological polar surface area (<140 Ų), and absence of Pan-Assay Interference Compounds (PAINS) alerts .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer: Apply Design of Experiments (DoE) and computational reaction path searches:

  • DoE : Vary temperature, stoichiometry, and solvent (e.g., DMF vs. water) to identify optimal conditions.
  • Quantum chemical calculations : Use methods like DFT to map energy barriers for key steps (e.g., sulfonylation).
  • In situ monitoring : Employ techniques like HPLC or Raman spectroscopy to track intermediate formation and minimize byproducts .

Q. What advanced crystallographic techniques validate the supramolecular architecture of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determine space group (e.g., orthorhombic P2₁2₁2₁) and unit cell parameters.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π) contributing to crystal packing .
  • Interaction energy calculations : Use CrystalExplorer to decompose lattice energies into electrostatic, dispersion, and repulsion components .

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